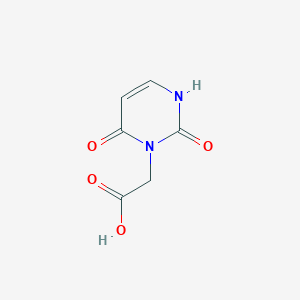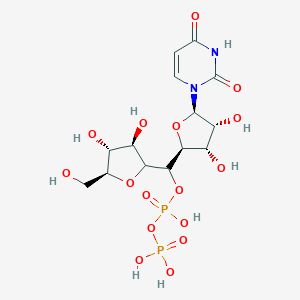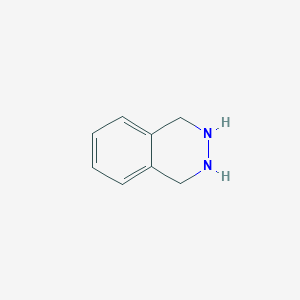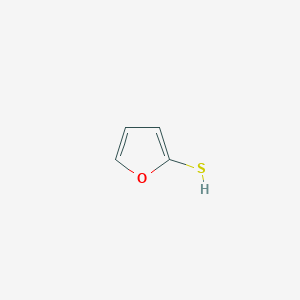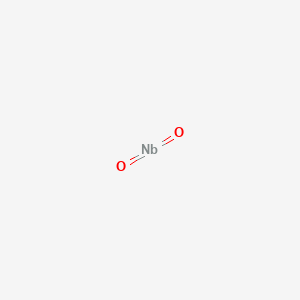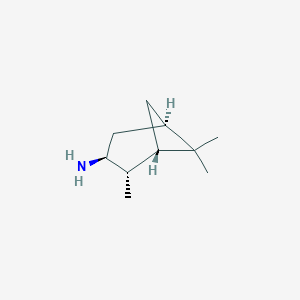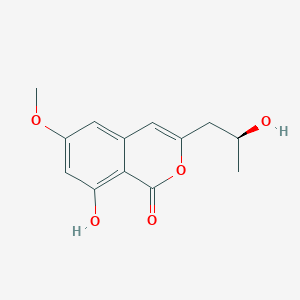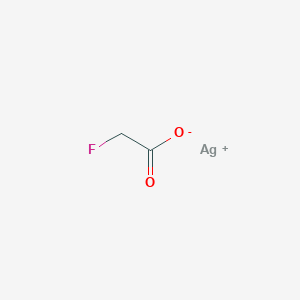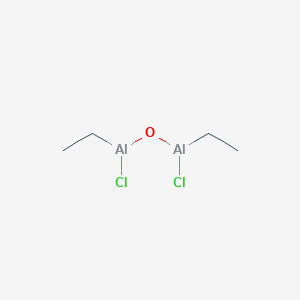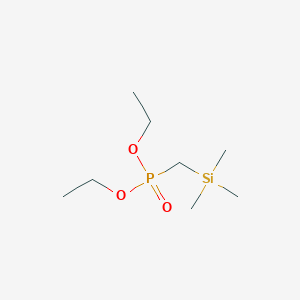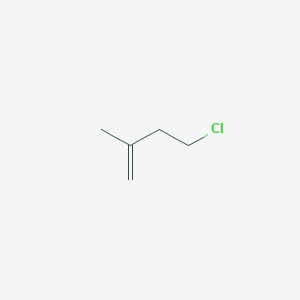
4-Chloro-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylbut-1-ene: is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of butene, specifically a chloro-substituted butene. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
It can be inferred that, like other organic compounds, it may undergo various chemical reactions such as electrophilic addition or elimination reactions .
Biochemical Pathways
It’s worth noting that organic compounds like this can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isoprene and Anhydrous Hydrogen Chloride Reaction: One common method involves the reaction of isoprene with anhydrous hydrogen chloride in the presence of dichloromethane as a solvent. Cuprous chloride and triethylamine hydrochloride are used as catalysts.
2-Methyl-2-butanol and Hydrochloric Acid Reaction: Another method involves the reaction of 2-methyl-2-butanol with hydrochloric acid to produce 2-chloro-2-methylbutane.
Industrial Production Methods: The industrial production of butene, chloro-2-methyl- typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Elimination Reactions: 4-Chloro-2-methylbut-1-ene can undergo elimination reactions to form alkenes.
Substitution Reactions: This compound can also undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Elimination Reactions: Potassium hydroxide is commonly used as a base in elimination reactions.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products:
Elimination Reactions: 2-methyl-2-butene and 2-methyl-1-butene.
Substitution Reactions: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Other Compounds: 4-Chloro-2-methylbut-1-ene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibiotic Research: It has been used in research to develop antibiotics that inhibit the growth of tumor cells.
Industry:
Alkylating Agent: It is used as an alkylating agent in various industrial processes.
Comparison with Similar Compounds
- 1-Chloro-2-methyl-2-butene
- 2-Chloro-2-methylbutane
- 3-Chloro-2-methyl-1-butene
Uniqueness:
Properties
IUPAC Name |
4-chloro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPVUDVTHHFDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218206 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68012-28-2 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
